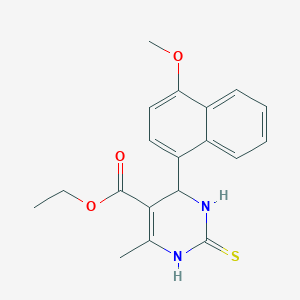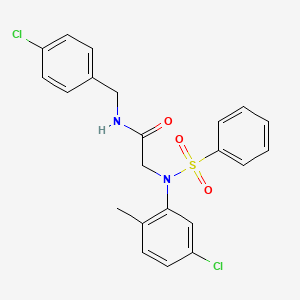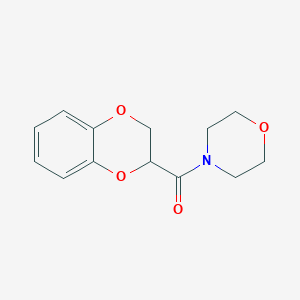![molecular formula C17H20F5NO3 B5032904 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B5032904.png)
4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of butanoic acid and has a pentafluoropentyl group attached to it. It is also known as PF-04859989 and has been synthesized using various methods.
作用機序
The exact mechanism of action of 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it is believed to increase the activity of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. It may also work by modulating the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of serotonin and dopamine in certain regions of the brain. It has also been shown to increase the expression of certain genes that are involved in mood regulation. Furthermore, it has been shown to reduce the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
実験室実験の利点と制限
One of the main advantages of using 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate in lab experiments is its unique properties. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, which makes it a useful tool for studying mood disorders. However, one of the limitations of using this compound is its potency. It is a highly potent compound, which means that it needs to be used in small quantities to avoid toxic effects.
将来の方向性
There are several future directions for research involving 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate. One of the main directions is to further investigate its mechanism of action. Understanding how this compound works at a molecular level could lead to the development of new treatments for mood disorders. Another direction is to investigate its effects on other neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, there is potential for this compound to be used in combination with other drugs to enhance its effects or reduce its toxicity.
合成法
The synthesis of 4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate has been reported in various scientific journals. One of the most common methods involves the reaction of 4-oxo-4-[(2-phenylethyl)amino]butanoic acid with pentafluoropentyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography.
科学的研究の応用
4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate has been used in various scientific research studies. One of the main applications of this compound is in the field of neuroscience. It has been shown to have anxiolytic effects in animal models, which means that it can reduce anxiety. It has also been shown to have antidepressant effects in animal models, which means that it can reduce symptoms of depression. Furthermore, it has been shown to have antipsychotic effects in animal models, which means that it can reduce symptoms of psychosis.
特性
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F5NO3/c18-16(19,17(20,21)22)10-4-12-26-15(25)8-7-14(24)23-11-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNITEVSDZOISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-difluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5032832.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(2-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5032836.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5032842.png)
![3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5032848.png)


![2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5032881.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5032885.png)

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)
![3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)


![butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5032924.png)
